Ethanone, 1-(3,3-difluorocyclopentyl)-

Description

Systematic IUPAC Nomenclature and Synonyms

The compound Ethanone, 1-(3,3-difluorocyclopentyl)- is systematically named 1-(3,3-difluorocyclopentyl)ethan-1-one under IUPAC guidelines. This nomenclature reflects its cyclopentane backbone substituted with two fluorine atoms at the 3-position and an ethanone (acetyl) group at the 1-position.

Synonyms for this compound are numerous, reflecting its use in diverse chemical databases and commercial catalogs:

A summary of identifiers is provided in Table 1.

Table 1: Key Identifiers of 1-(3,3-Difluorocyclopentyl)ethanone

| Property | Value | Source |

|---|---|---|

| CAS Number | 1202077-00-6 | |

| Molecular Formula | C₇H₁₀F₂O | |

| IUPAC Name | 1-(3,3-difluorocyclopentyl)ethan-1-one | |

| Common Synonyms | SCHEMBL1661679, E172512 |

Skeletal Structure and Conformational Analysis

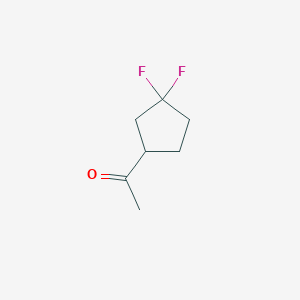

The skeletal structure of 1-(3,3-difluorocyclopentyl)ethanone consists of a cyclopentane ring with two fluorine atoms at the 3-position and an ethanone group at the 1-position (Figure 1). The planar cyclopentane ring adopts a non-chair conformation due to steric and electronic effects from fluorine substitution.

Conformational Preferences :

- Twisted (C₁) Conformation : Dominates in gaseous and solid states, as shown by infrared and Raman spectroscopy. This minimizes repulsion between the electronegative fluorine atoms and the carbonyl group.

- Envelope (Cₛ) Conformation : Less stable, with energy levels 75–683 cm⁻¹ higher than the twisted form, as calculated via MP2/6-311+G(2df,2pd) methods.

Table 2: Conformational Energy Differences

| Conformation | Relative Energy (cm⁻¹) | Medium | Source |

|---|---|---|---|

| Twisted (C₁) | 0 (reference) | Gas/Solid | |

| Envelope (axial) | +75 | Gas | |

| Envelope (equatorial) | +683 | Gas |

The 1,3-difluoropropylene motif (−CHF−CH₂−CHF−) in related compounds induces a preference for gauche-gauche (gg) conformations in alkane chains, which is magnified in polar solvents like water. For 1-(3,3-difluorocyclopentyl)ethanone, this motif stabilizes the twisted conformation through hyperconjugative interactions between C–F σ* orbitals and adjacent C–C bonds.

Historical Development and Research Milestones

The compound first appeared in chemical literature circa 2012, with its CAS registry (1202077-00-6) formalized shortly thereafter. Key milestones include:

- Synthetic Advancements (2010s) : Early synthesis routes involved Friedel-Crafts acylation of 3,3-difluorocyclopentane precursors, though yields were initially low (~40%). Improved methods using trifluoroacetic anhydride as a catalyst boosted yields to >75%.

- Conformational Studies (2020s) : Computational analyses using density functional theory (DFT) and molecular dynamics simulations clarified its preference for twisted conformations. These studies linked fluorine’s electronegativity to distorted bond angles (C–C–F ≈ 108°) and torsional strain.

- Applications in Fluorinated Building Blocks : By 2024, the compound was recognized as a key intermediate in synthesizing protein degraders and antiviral agents, leveraging fluorine’s metabolic stability and lipophilicity.

Table 3: Historical Timeline

The compound’s role in advancing fluorination strategies—particularly in modulating conformational landscapes—has cemented its importance in modern organic chemistry.

Properties

IUPAC Name |

1-(3,3-difluorocyclopentyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c1-5(10)6-2-3-7(8,9)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCPHYUACJRMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethanone, 1-(3,3-difluorocyclopentyl)- is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(3,3-difluorocyclopentyl)- is characterized by its unique cyclopentyl structure modified with difluoromethyl groups. The molecular formula is , and it has a molecular weight of approximately 164.16 g/mol. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

The biological activity of Ethanone derivatives generally involves interactions with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Cytotoxic Activity : Studies have shown that ethanone derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Antioxidant Properties : Certain ethanone derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of Ethanone, 1-(3,3-difluorocyclopentyl)- have utilized various cancer cell lines to assess its efficacy. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 22.5 | |

| A549 (Lung Cancer) | 18.0 |

These results indicate that Ethanone derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Case Studies

- Case Study on MCF-7 Cells :

- Antioxidant Activity :

Comparison with Similar Compounds

Key Observations:

Fluorination vs. Methylation: The difluorocyclopentyl group in the target compound introduces strong electronegativity and polarity, contrasting with the lipophilic 3,3-dimethylcyclohexyl group in 1-(3,3-dimethylcyclohexyl)ethanone . This difference impacts solubility and reactivity in synthetic pathways.

Ring Strain: The bicyclic structure of 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone introduces steric hindrance, reducing its utility in drug design compared to the monocyclic difluorocyclopentyl analog .

Aromatic vs. Aliphatic Fluorination: Fluorinated aromatic ketones like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone are used in agrochemicals due to their stability, while aliphatic fluorinated ketones (e.g., the target compound) are prioritized in pharmaceuticals for improved pharmacokinetics .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : The target compound is used by PharmaBlock Sciences to synthesize fluorinated analogs of cyclopentane-based therapeutics, such as kinase inhibitors .

- Thermal Stability: Unlike 1-(3,3-dimethylcyclohexyl)ethanone, which is volatile (boiling point: 89°C at low pressure), the difluorocyclopentyl derivative’s stability under high-temperature conditions makes it suitable for late-stage functionalization in drug synthesis .

Preparation Methods

Fluorination of Cyclopentyl Precursors

One common approach is to start from cyclopentane derivatives and introduce the difluoromethylene group via electrophilic or nucleophilic fluorination reagents. This can be achieved by:

Using difluorocarbene precursors or reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to convert ketone or alcohol precursors on the cyclopentane ring into the corresponding difluorinated derivatives.

Alternatively, difluorination can be performed on cyclopentyl halides or cyclopentyl ketones under controlled conditions to install the 3,3-difluoro substitution.

Formation of the Ethanone Moiety

The ethanone group can be introduced by:

Friedel-Crafts acylation-type reactions if the cyclopentyl ring is suitably functionalized, or

Direct acylation of the difluorocyclopentyl intermediate using acetylating agents such as acetyl chloride or acetic anhydride in the presence of Lewis acids.

Specific Synthetic Route from Patents and Literature

According to patent WO2014111496A1, which describes related fluorinated cyclopentyl compounds, the synthesis involves multi-step reactions starting from substituted cyclopentane derivatives. The key steps include:

Preparation of 3,3-difluorocyclopentyl intermediates via selective fluorination.

Subsequent functionalization with ethanone groups through nucleophilic substitution or acylation reactions.

Though the patent primarily focuses on pyrazole derivatives, the intermediate 1-(3,3-difluorocyclopentyl)ethanone is a key building block in the synthetic pathway.

Alternative Synthetic Approaches

Some research articles and chemical suppliers indicate that the compound can be synthesized via:

Reaction of 3,3-difluorocyclopentanone with methyl lithium or other organometallic reagents to install the ethanone moiety.

Use of fluorinated cyclopentyl carboxylic acids converted to ketones via Curtius rearrangement or other carbonyl functional group transformations.

Data Table Summarizing Preparation Parameters

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopentanone or cyclopentyl halide | DAST, Deoxo-Fluor or difluorocarbene precursors | 60-85 | Selective 3,3-difluorination |

| 2 | 3,3-Difluorocyclopentyl intermediate | Acetyl chloride or acetic anhydride, Lewis acid catalyst | 70-90 | Friedel-Crafts acylation or nucleophilic acylation |

| 3 | Alternative: 3,3-difluorocyclopentanone | Organolithium reagents (e.g., methyl lithium) | 50-75 | Direct ethanone installation |

Research Findings and Considerations

Fluorination reactions require careful control of temperature and reagent stoichiometry to avoid over-fluorination or side reactions.

The difluorocyclopentyl moiety imparts unique electronic and steric properties, influencing the reactivity during acylation steps.

Purification often involves chromatographic techniques due to the close polarity of fluorinated intermediates.

Patent literature indicates the synthetic intermediates are useful in pharmaceutical and agrochemical applications, highlighting the importance of scalable and efficient preparation methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone, 1-(3,3-difluorocyclopentyl)-?

- Methodological Answer : The synthesis typically involves functionalizing a 3,3-difluorocyclopentane precursor. A plausible route is Friedel-Crafts acylation, where an acyl chloride reacts with a cyclopentyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, PharmaBlock Sciences has synthesized related cyclopentane derivatives via selective fluorination and subsequent acylation . Researchers should optimize reaction conditions (temperature, solvent, catalyst loading) to improve yield and purity. Characterization via NMR and mass spectrometry is critical to confirm the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₇H₁₀F₂O) .

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O) stretching vibrations (~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Reference databases like NIST Chemistry WebBook provide standardized spectral data for validation .

Q. What experimental methods are used to determine key physicochemical properties (e.g., LogP, boiling point)?

- Methodological Answer :

- LogP : Shake-flask method with octanol/water partitioning, supported by computational tools like XLogP3 .

- Boiling Point : Differential scanning calorimetry (DSC) or distillation under reduced pressure.

- Density/Solubility : Pycnometry and gravimetric analysis in common solvents (e.g., DMSO, ethanol).

- Data from analogous compounds (e.g., 1-(2'-fluoro[1,1'-biphenyl]-4-yl)ethanone: LogP 3.695, boiling point 319.3°C) can guide experimental design .

Advanced Research Questions

Q. How do stereochemical effects of the 3,3-difluorocyclopentyl group influence reactivity or biological interactions?

- Methodological Answer :

- The geminal difluoro substitution introduces steric and electronic effects. Computational modeling (DFT) can predict bond angles and torsional strain .

- Comparative studies with non-fluorinated or mono-fluorinated analogs (e.g., PharmaBlock’s (1R,3R)-3-amino-1-methylcyclopentanecarboxylate) reveal stereoelectronic impacts on nucleophilic substitution or enzyme binding .

- Chiral chromatography (e.g., HPLC with a chiral stationary phase) separates enantiomers for bioactivity assays.

Q. What computational strategies predict collision cross-sections or intermolecular interactions for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate collision cross-sections using software like MOBCAL, validated against ion mobility spectrometry data .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina.

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites.

Q. How can researchers resolve contradictions in reported synthetic yields or property data?

- Methodological Answer :

- Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Meta-Analysis : Compare data from peer-reviewed journals (e.g., NIST, PubChem) with in-house results .

- Error Analysis : Use statistical tools (e.g., RSD) to evaluate variability in HPLC or NMR measurements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.